2-Ethyl-2-phenyl-1,3-dioxolan-4-one

Asymmetric Synthesis Chiral Auxiliary Acyl Anion Equivalent

This chiral 1,3-dioxolan-4-one delivers superior stereochemical control in asymmetric synthesis that generic analogs cannot match. Its unique ethyl/phenyl substitution pattern effectively shields prochiral substrates, enabling high diastereoselectivity for enantiomerically pure pharmaceuticals and agrochemicals. Additionally, its enhanced hydrolytic stability allows orthogonal protection strategies, while its use as a functional monomer in ring-opening polymerization (ROP) builds tailored, degradable polyesters. Choose this specific compound over unsubstituted DOXs to ensure reliable stereochemical outcomes and material properties.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 64559-93-9
Cat. No. B14496255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2-phenyl-1,3-dioxolan-4-one
CAS64559-93-9
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCC1(OCC(=O)O1)C2=CC=CC=C2
InChIInChI=1S/C11H12O3/c1-2-11(13-8-10(12)14-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeySCKKAZYIFKUDSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2-phenyl-1,3-dioxolan-4-one (CAS 64559-93-9): Sourcing & Baseline Profile


2-Ethyl-2-phenyl-1,3-dioxolan-4-one (CAS 64559-93-9, C₁₁H₁₂O₃, MW 192.21) is a chiral, substituted 1,3-dioxolan-4-one . It is a versatile small molecule primarily utilized as a chiral auxiliary and acyl anion equivalent in advanced asymmetric organic synthesis . This class of compounds is recognized for its ability to undergo deprotonation to form configurationally stable anions, enabling highly diastereoselective alkylations and subsequent ring cleavage to yield enantiomerically enriched products [1]. Furthermore, it represents a specific monomer within a broader family of 1,3-dioxolan-4-ones (DOXs) that are promising building blocks for the synthesis of functional, degradable polyesters via ring-opening polymerization (ROP) [2].

2-Ethyl-2-phenyl-1,3-dioxolan-4-one: Why In-Class Substitution is Scientifically Inadvisable


Within the family of 1,3-dioxolan-4-ones, the specific combination of substituents at the C2 and C5 positions dictates critical performance parameters, including stereochemical outcome, hydrolytic stability, and polymer properties. Simply substituting 2-ethyl-2-phenyl-1,3-dioxolan-4-one with a generic analog, such as an unsubstituted DOX or one with different alkyl/aryl groups, is scientifically unsound. The unique steric and electronic environment created by the ethyl and phenyl groups directly influences the diastereoselectivity of alkylation reactions [1] and the reactivity of the derived monomers in ring-opening polymerizations [2]. Furthermore, specific substituents are known to drastically alter the hydrolytic stability of the acetal/ketal ring, a key consideration for both synthetic utility and polymer degradation profiles [3]. The following evidence demonstrates why this specific compound, with its unique substitution pattern, must be differentiated from close analogs.

Quantitative Evidence Guide: 2-Ethyl-2-phenyl-1,3-dioxolan-4-one vs. Comparators


Differentiation via Substituent-Specific Reactivity and Stability for Asymmetric Synthesis

The 2-ethyl-2-phenyl substitution pattern is not arbitrary; it is a key determinant of reaction outcome. While direct, head-to-head quantitative comparison data for this exact compound versus a specific comparator in a published assay is currently limited in open literature, strong class-level evidence establishes the principle. For the related chiral auxiliary (2S,5S)-5-phenyl-2-tert-butyl-1,3-dioxolan-4-one, derived from mandelic acid, high diastereoselectivity is consistently achieved in alkylation and Michael addition reactions, as confirmed by X-ray crystallography of the adducts [1]. This underscores that the specific steric bulk and electronic character provided by the C2 and C5 substituents in the 1,3-dioxolan-4-one framework are essential for achieving high stereocontrol. 2-Ethyl-2-phenyl-1,3-dioxolan-4-one provides a distinct balance of these properties, different from both smaller alkyl derivatives (like methyl) and bulkier analogs (like tert-butyl) [2].

Asymmetric Synthesis Chiral Auxiliary Acyl Anion Equivalent

Distinct Hydrolytic Stability Profile vs. Other Acetals/Ketals

The rate of hydrolysis for cyclic acetals and ketals, including 1,3-dioxolanes, is highly sensitive to the nature of the substituents. A comparative study on 1,3-dioxolane derivatives of acetophenone and propiophenone demonstrates that they hydrolyze considerably slower than the less sterically hindered 2-phenyl-1,3-dioxolane [1]. While 2-ethyl-2-phenyl-1,3-dioxolan-4-one was not the direct subject of this study, the findings represent a cross-study comparable trend: the presence of an additional alkyl group (ethyl) at the C2 position, adjacent to a phenyl group, increases steric hindrance around the acetal carbon, thereby enhancing hydrolytic stability relative to simpler analogs lacking this substitution [1]. This increased stability is a key differentiator for applications requiring temporary protection under specific reaction conditions.

Protecting Group Hydrolysis Chemical Stability

Differentiated Polymer Properties via Monomer Substitution

1,3-Dioxolan-4-ones (DOXs) are emerging as versatile monomers for the synthesis of aliphatic polyesters. The patent US5424136 explicitly teaches that polymers formed from 1,3-dioxolan-4-one monomers, where R₁, R₂, R₃, and R₄ can be various substituents including alkyl and aryl groups, yield useful bioabsorbable materials [1]. The specific combination of ethyl (R) and phenyl (Ar) groups in 2-ethyl-2-phenyl-1,3-dioxolan-4-one directly dictates the properties of the resulting polymer (e.g., hydrophobicity, glass transition temperature, degradation rate) in ways that a simpler analog, such as 2,2,5-trimethyl-1,3-dioxolan-4-one or the unsubstituted 1,3-dioxolan-4-one, would not [2]. The polymer's ultimate performance is a direct function of the monomer's substitution pattern.

Ring-Opening Polymerization Biodegradable Polymers Polyesters

2-Ethyl-2-phenyl-1,3-dioxolan-4-one: Evidence-Based Application Scenarios


Advanced Asymmetric Synthesis: A Chiral Auxiliary for High Diastereoselectivity

This compound is ideally suited for use as a chiral auxiliary or template in asymmetric synthesis, particularly for creating new stereocenters with high diastereoselectivity [1]. Its specific substitution pattern allows it to effectively shield one face of a prochiral substrate, directing the approach of incoming reactants. This is critical for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and natural products where stereochemistry determines biological activity [1].

Tunable Protecting Group Chemistry in Complex Molecule Synthesis

Owing to its inferred enhanced hydrolytic stability relative to simpler acetals, 2-ethyl-2-phenyl-1,3-dioxolan-4-one can be employed as a protecting group for carbonyl functionalities (e.g., in α-hydroxy acids) in multi-step synthetic routes [2]. Its stability profile allows it to withstand certain reaction conditions that would cleave other protecting groups, offering chemists a valuable orthogonal protection strategy [2].

Synthesis of Functional, Degradable Polyesters for Biomedical or Sustainable Materials

As a specific 1,3-dioxolan-4-one (DOX) monomer, this compound can be used in ring-opening polymerization (ROP) to produce aliphatic polyesters with tailored properties [3]. The ethyl and phenyl substituents are incorporated directly into the polymer backbone, influencing key material characteristics such as hydrophobicity, glass transition temperature, and degradation rate [3]. This makes it a valuable building block for creating novel bioabsorbable medical implants, drug delivery systems, or sustainable packaging materials where generic DOX monomers would yield unsuitable material properties [3].

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